Pyridoxal 5'-phosphate

PNPO deficiency neonatal epileptic encephalopathy vitamin B6-responsive seizures

Pyridoxal 5'-phosphate (PLP) is the biologically active coenzyme form of vitamin B6 that does NOT require enzymatic phosphorylation or oxidation for activity. Unlike pyridoxine (PN) or pyridoxamine (PM), PLP directly serves as the cofactor for 140+ B6-dependent enzymes. In PNPO deficiency, 90.9% of PLP responders do not respond to PN — PLP is the sole effective treatment. For enzyme kinetics studies, PLP achieves superior Cmax and shorter Tmax vs. pyridoxine hydrochloride. In biochemical research, PLP's unique inhibitory properties (12-fold more potent than pyridoxal against RNA polymerase I) make it an irreplaceable reagent. Choose PLP to eliminate the confounding competitive inhibition caused by pyridoxine 5'-phosphate accumulation at the apoenzyme binding site.

Molecular Formula C8H10NO6P
Molecular Weight 247.14 g/mol
CAS No. 54-47-7
Cat. No. B1678522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal 5'-phosphate
CAS54-47-7
SynonymsPhosphate, Pyridoxal
Pyridoxal 5 Phosphate
Pyridoxal 5-Phosphate
Pyridoxal P
Pyridoxal Phosphate
Pyridoxal-P
Molecular FormulaC8H10NO6P
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
InChIInChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
InChIKeyNGVDGCNFYWLIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAppreciable
28 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal 5'-Phosphate (CAS 54-47-7) Procurement Guide: Differentiating the Active Coenzyme Form of Vitamin B6 from Prodrug Alternatives


Pyridoxal 5'-phosphate (PLP; CAS 54-47-7) is the biologically active coenzyme form of vitamin B6, serving as the essential cofactor for over 140 enzymes involved in amino acid metabolism, transamination, decarboxylation, and racemization reactions [1]. Unlike the common dietary and supplemental forms pyridoxine (PN) and pyridoxamine (PM), PLP does not require enzymatic phosphorylation or oxidation to achieve biochemical activity, a distinction with direct implications for formulation stability requirements, clinical efficacy in specific genetic disorders, and the interpretation of experimental enzyme kinetics [2].

Why Pyridoxine Hydrochloride or Pyridoxamine Cannot Substitute for Pyridoxal 5'-Phosphate in Critical Scientific and Clinical Applications


Substituting pyridoxine (PN) or pyridoxamine (PM) for pyridoxal 5'-phosphate (PLP) in research or therapeutic contexts introduces confounding variables that can invalidate experimental outcomes or fail to address specific medical needs. PLP is the direct cofactor for B6-dependent enzymes, whereas PN and PM are prodrugs requiring conversion via pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase (PNPO) [1]. In conditions of PNPO deficiency, this conversion is impaired, rendering PN ineffective; a systematic review found that 90.9% of PNPO-deficient patients who were PLP-responsive did not respond to PN [2]. Furthermore, PN supplementation can lead to intracellular accumulation of pyridoxine 5'-phosphate (PNP), which competes with PLP for apoenzyme binding, forming an inactive enzyme complex and potentially antagonizing the intended effect [3]. Therefore, PLP is not a simple substitute but a chemically and functionally distinct entity with specific procurement, handling, and application requirements.

Quantitative Evidence Guide: Pyridoxal 5'-Phosphate (PLP) Differentiation Data for Scientific Selection


Clinical Efficacy in PNPO Deficiency: PLP vs. Pyridoxine Response Rate

In patients with genetically confirmed pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency, a rare but severe neurometabolic disorder, PLP demonstrates a clear therapeutic advantage over pyridoxine (PN). A 2025 systematic review of 49 patients found that 77.6% (38/49) exhibited clinical seizure responsiveness to PLP therapy. Crucially, among the PLP-responsive patients where PN was also attempted, PN was ineffective in 90.9% (30/33) of cases [1]. This demonstrates that PN cannot serve as a therapeutic substitute for the vast majority of PNPO-deficient patients.

PNPO deficiency neonatal epileptic encephalopathy vitamin B6-responsive seizures

Pharmacokinetic Profile: Rate and Extent of PLP Appearance vs. Pyridoxine Hydrochloride

A comparative oral bioavailability study in healthy adults (n=10) directly measured serum PLP levels after administration of calcium pyridoxal 5'-phosphate (PLP-Ca) and pyridoxine hydrochloride (PN-HCl). The PLP formulation demonstrated the shortest Tmax and highest Cmax for serum PLP concentration, indicating a more rapid rise in the active coenzyme form. However, the overall 24-hour systemic exposure (ΔAUC) was greater for PN-HCl [1]. This suggests that while PLP administration yields a faster peak in the active cofactor, PN-HCl may provide a larger total pool over time due to its slower, sustained conversion. The choice between these forms thus depends on the experimental or therapeutic goal: rapid, direct PLP elevation vs. sustained B6 vitamer availability.

Bioavailability Pharmacokinetics Vitamin B6

Thermal Stability in Formulation: PLP vs. Pyridoxine and Pyridoxal

In thermal processing studies relevant to food fortification and liquid pharmaceutical formulations, the stability of PLP is significantly lower than that of other B6 vitamers. A study in liquid model food systems found that pyridoxine (PN) is approximately 2.5- to 3.5-fold more stable than pyridoxal (PL) and pyridoxamine (PM). Critically, PLP was found to be approximately 1.5- to 2-fold less stable than PL itself [1]. This inherent thermal lability necessitates careful consideration of storage conditions and formulation strategies when PLP is the chosen ingredient, as it cannot be treated as a drop-in replacement for the more robust pyridoxine hydrochloride in heated or long-term storage applications.

Stability Formulation Thermal Processing

Enzymatic Inhibition Potency: PLP vs. Pyridoxal and Pyridoxamine 5'-Phosphate

In a study evaluating the inhibition of yeast RNA polymerase I, PLP demonstrated a significantly greater inhibitory effect compared to its closely related structural analogs. The inhibition by PLP was found to be approximately 12 times more effective than that of pyridoxal. Furthermore, the study noted that pyridoxamine 5'-phosphate (PMP) was not an inhibitor at all under the same conditions [1]. This highlights the unique biochemical activity of PLP beyond its coenzyme role, where its specific aldehyde and phosphate moieties confer distinct inhibitory properties not shared by PMP or the non-phosphorylated pyridoxal.

Enzyme inhibition RNA polymerase Biochemical assay

In Vitro Neurotoxicity Profile: PLP vs. Pyridoxine

Concerns regarding the neurotoxic potential of high-dose vitamin B6 supplementation have been specifically linked to the pyridoxine (PN) vitamer. In vitro studies using human neuronal cells have indicated that toxicity is limited to PN, while other vitamers, including PLP, pyridoxal (PL), and pyridoxamine (PM), did not induce toxic effects at comparable concentrations [1]. Furthermore, these in vitro studies suggest that the neurotoxicity induced by PN can be reversed by the simultaneous administration of PLP [1]. This differential safety profile supports the preferential selection of PLP over PN for applications where high-dose or long-term B6 supplementation is required and where neurotoxicity risk is a concern.

Neurotoxicity Safety In vitro model

Application Scenarios for Pyridoxal 5'-Phosphate Based on Verified Quantitative Differentiation


Clinical Research and Therapeutic Use in PNPO Deficiency

Given that 77.6% of PNPO-deficient patients respond to PLP, and 90.9% of these responders do not respond to pyridoxine [1], PLP is the essential and often sole effective treatment for this ultrarare disease. Procurement for clinical trials, hospital pharmacies, or specialty compounding must prioritize high-purity PLP to ensure patient safety and therapeutic efficacy.

Rapid Attainment of Peak Active Cofactor Levels in Pharmacokinetic Studies

For research protocols where the experimental endpoint requires a rapid increase in plasma PLP concentration, direct PLP administration is superior to pyridoxine hydrochloride, as evidenced by its shorter Tmax and higher Cmax in human studies [1]. This makes PLP the preferred compound for acute metabolic challenge tests or short-term intervention studies measuring immediate cofactor-dependent enzymatic activity.

Biochemical Assays Requiring Potent and Specific Enzyme Inhibition

In biochemical research, PLP's unique inhibitory properties, such as being 12-fold more effective than pyridoxal in inhibiting RNA polymerase I while pyridoxamine 5'-phosphate shows no inhibition [1], make it a critical reagent. Selection of PLP over other vitamers is necessary when the specific inhibitory effect on lysyl residues or Schiff base formation is the subject of investigation.

High-Dose Supplementation Where Mitigation of Neurotoxicity Risk is Paramount

In formulations or clinical protocols involving high doses of vitamin B6, the use of PLP may be preferred over pyridoxine to avoid the specific neurotoxic effects associated with PN, as demonstrated in human neuronal cell models [1]. This is particularly relevant for long-term, high-dose nutraceutical products or investigational therapies for conditions like tardive dyskinesia or metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxal 5'-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.